molecular formula C9H12FNO2 B13051174 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13051174
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-SSDLBLMSSA-N
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Description

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chemical compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves multi-step organic reactions. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new molecules with specific biological or chemical functions.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1

InChI Key

GSUPQKXDKROARR-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

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